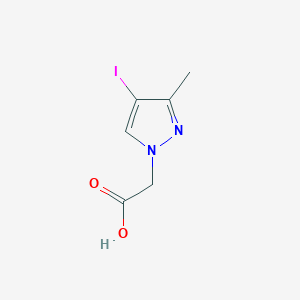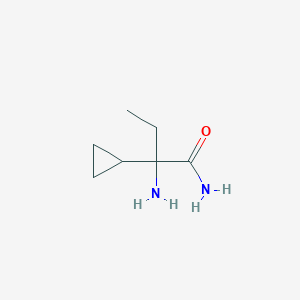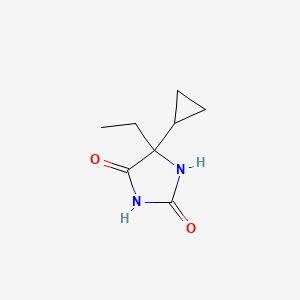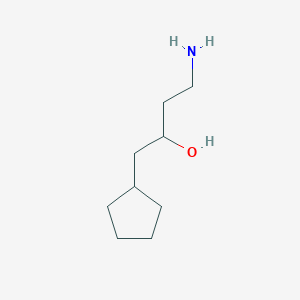
(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid
Descripción general
Descripción
“(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid” is a derivative of pyrazole, which is a five-membered heterocyclic moiety . Pyrazole contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of pyrazole derivatives has been widely studied. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis
Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Pyrazole undergoes various chemical reactions. For example, it undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Aplicaciones Científicas De Investigación
Germination Inhibition and Agricultural Applications
Research on compounds structurally related to (4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid, such as derivatives from Erigeron annuus, indicates applications in agriculture as germination inhibitors. These compounds demonstrate significant effects on seed germination, suggesting potential for (4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid in developing herbicides or growth regulators (Oh et al., 2002).
Synthetic Chemistry and Catalysis
Another area of application is in synthetic chemistry, where pyrazolyl derivatives serve as catalysts or intermediates in organic synthesis. For instance, the catalytic application of pyrazolium salts in the synthesis of pyranopyrazole derivatives showcases the utility of pyrazolyl compounds in facilitating efficient, green chemical reactions (Moosavi-Zare et al., 2016). This suggests potential roles for (4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid in catalysis and organic synthesis.
Material Science and Corrosion Inhibition
In the field of materials science, derivatives of pyrazoline, closely related to (4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid, have been investigated for their role in corrosion inhibition. Studies demonstrate that these derivatives can significantly enhance the corrosion resistance of metals in acidic environments, indicating potential industrial applications in protecting infrastructure and machinery (Lgaz et al., 2020).
Biological Applications and Drug Discovery
Furthermore, pyrazolyl compounds have been explored for their biological activities, including cytotoxicity against cancer cells. This highlights a promising avenue for (4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid in medicinal chemistry and drug development, particularly in designing new chemotherapeutic agents (Pellei et al., 2023).
Mecanismo De Acción
Target of Action
Similar compounds have been known to target various enzymes and receptors, influencing a range of biological activities .
Mode of Action
It’s known that such compounds typically interact with their targets by binding to active sites, thereby modulating the target’s activity .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
These properties greatly influence the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body .
Result of Action
Similar compounds have been known to exert a range of effects at the molecular and cellular levels, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other compounds, and specific conditions within the body .
Safety and Hazards
Direcciones Futuras
Pyrazole and its derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, the future direction in this field could involve the development of novel drugs that overcome the increasing public health problems due to antimicrobial resistance .
Propiedades
IUPAC Name |
2-(4-iodo-3-methylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-4-5(7)2-9(8-4)3-6(10)11/h2H,3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWALNBZCFRDIRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1I)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












amine](/img/structure/B1376730.png)



